LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-
Overview
Description
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored as a potential treatment for hormone-related disorders, such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to specific receptors on the surface of pituitary cells, leading to the activation of intracellular signaling pathways. This results in the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function. The molecular targets include the Luteinizing Hormone-Releasing Hormone receptors, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) and phosphoinositide pathways.
Comparison with Similar Compounds
Similar Compounds
Luteinizing Hormone-Releasing Hormone: The natural hormone with a similar structure and function.
Gonadotropin-Releasing Hormone analogs: Synthetic analogs with modifications to enhance stability and activity.
Uniqueness
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is unique due to its specific amino acid modifications, which confer enhanced stability and receptor binding affinity compared to the natural hormone and other analogs. These modifications make it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H94ClN19O13/c1-38(2)30-54(63(98)85-53(17-10-28-79-71(76)77)69(104)91-29-11-18-59(91)68(103)82-39(3)60(95)90-66(101)56(83-40(4)93)33-43-35-80-50-14-7-5-12-47(43)50)87-62(97)52(16-9-27-78-70(74)75)84-64(99)55(32-42-21-25-46(94)26-22-42)88-67(102)58(37-92)89-65(100)57(34-44-36-81-51-15-8-6-13-48(44)51)86-61(96)49(73)31-41-19-23-45(72)24-20-41/h5-8,12-15,19-26,35-36,38-39,49,52-59,80-81,92,94H,9-11,16-18,27-34,37,73H2,1-4H3,(H,82,103)(H,83,93)(H,84,99)(H,85,98)(H,86,96)(H,87,97)(H,88,102)(H,89,100)(H4,74,75,78)(H4,76,77,79)(H,90,95,101)/t39-,49-,52-,53+,54+,55+,56-,57-,58+,59+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFQWSRPHNLBJ-JHOBKTHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H94ClN19O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235361 | |
Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86044-76-0 | |
Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086044760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86044-76-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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